molecular formula C12H18N2O B1246134 2-amino-N-(2,6-dimethylphenyl)butanamide

2-amino-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B1246134
M. Wt: 206.28 g/mol
InChI Key: BKIOLJSGLVWVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2',6'-butyroxylidide is amino acid amide with 2,6-dimethylanilino and 2-aminobutanoyl components.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

One of the prominent applications of compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)butanamide is in the treatment of type 2 diabetes. Compounds like (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide exhibit potent inhibition of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism. Such inhibitors have been studied for their efficacy in reducing blood glucose levels in diabetic patients (Edmondson et al., 2006).

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of compounds related to this compound. One such compound, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, demonstrated effective anticonvulsant activity in animal models, indicating potential use in seizure management (Robertson et al., 1987). Additionally, pharmacophoric hybrids of ameltolide-gamma-aminobutyric acid (GABA)-amides, which are structurally related, showed promising activity in seizure threshold tests (Yogeeswari et al., 2007).

Antiproliferative Effects in Cancer Research

The structural analogs of this compound have also been examined for their potential antiproliferative effects in cancer research. For instance, certain dinuclear gold(III) compounds with bipyridyl ligands demonstrated moderate to high antiproliferative properties, suggesting a potential avenue for cancer therapy development (Casini et al., 2006).

Metabolic Studies and Impurity Analysis

Compounds similar to this compound have been used in metabolic studies and impurity analysis. For example, the oxidation of 2,6-dimethylaniline by human cytochrome P450s and its role in carcinogenicity were investigated, which is relevant for understanding the metabolism and toxicity of related compounds (Gan et al., 2001).

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)butanamide

InChI

InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15)

InChI Key

BKIOLJSGLVWVCP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 17.7 g (52.6 mmoles) of N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline, 14.2 ml of a 85% aqueous hydrazine hydrate solution and 250 ml of ethanol is boiled for one hour, and then the mixture is processed as described in Example 11. The product is triturated with petroleum ether. 9.45 g of N-(2-amino-butyryl)-2,6-dimethyl-aniline are obtained; m.p.: 48°-49° C. The product is obtained with a yield of 87.1%. The hydrochloride of the compound melts at 213°-214° C. [the melting point reported in the literature (see E. W. Byrnes et al., loc. cit.) is 213.5°-214.5° C⟧
Name
N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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